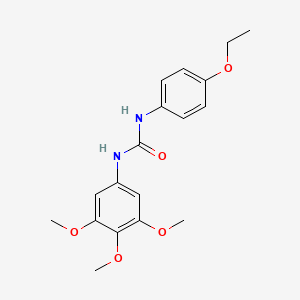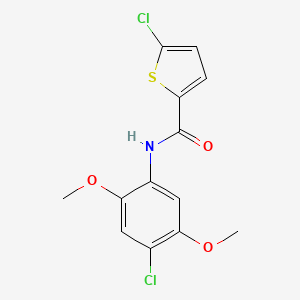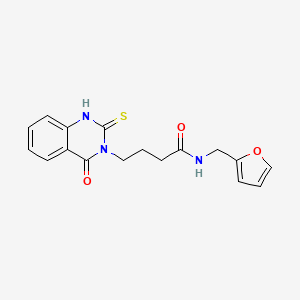![molecular formula C16H16N2O3S B5803198 methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)
methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate is a chemical compound that has been widely used in scientific research for its various applications. This compound is also known as MMB or MMBz, and it is a member of the benzamide family. The synthesis method of MMB involves the reaction of 2-aminobenzoic acid with methyl 2-bromoacetate, followed by the reaction with 2-(methylthio)aniline.
作用機序
The mechanism of action of MMB is not fully understood. However, it has been suggested that MMB may interact with the active site of protein tyrosine phosphatases, leading to the inhibition of their activity. MMB may also interact with the hydrophobic pocket of proteins, leading to the stabilization of protein-ligand interactions.
Biochemical and Physiological Effects:
MMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. MMB has also been shown to induce apoptosis in cancer cells. Additionally, MMB has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using MMB in lab experiments is its high selectivity for protein tyrosine phosphatases. Additionally, MMB has a high binding affinity for proteins, making it a useful tool for the detection of protein-ligand interactions. However, one limitation of using MMB is its low solubility in aqueous solutions, which may affect its bioavailability in vivo.
将来の方向性
For the use of MMB in scientific research include the development of MMB-based inhibitors for the treatment of cancer and the synthesis of MMB analogs for the development of more potent and selective inhibitors of protein tyrosine phosphatases.
合成法
The synthesis of MMB involves several steps. First, 2-aminobenzoic acid is reacted with methyl 2-bromoacetate to form methyl 2-(2-aminophenyl)acetate. This intermediate is then reacted with 2-(methylthio)aniline to form MMB. The overall yield of this reaction is around 60%.
科学的研究の応用
MMB has been widely used in scientific research for its various applications. It has been used as a fluorescent probe for the detection of protein-ligand interactions. MMB has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, MMB has been used as a potential inhibitor of protein tyrosine phosphatases.
特性
IUPAC Name |
methyl 2-[(2-methylsulfanylphenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-21-15(19)11-7-3-4-8-12(11)17-16(20)18-13-9-5-6-10-14(13)22-2/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVRFISRCCWYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B5803148.png)

![N-(2-furylmethyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5803179.png)
![tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5803183.png)


![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)


![2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5803213.png)
